molecular formula C15H21N3O6S B2806341 N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide CAS No. 874804-57-6

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2806341
CAS No.: 874804-57-6
M. Wt: 371.41
InChI Key: RXVYYXHYDFRBJI-UHFFFAOYSA-N
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Description

The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide features a 1,3-oxazolidin-2-yl scaffold substituted with a 4-methoxy-3-methylbenzenesulfonyl group and an N-methylethanediamide side chain.

Properties

IUPAC Name

N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S/c1-10-8-11(4-5-12(10)23-3)25(21,22)18-6-7-24-13(18)9-17-15(20)14(19)16-2/h4-5,8,13H,6-7,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVYYXHYDFRBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of the oxazolidine ring. This is followed by the introduction of the sulfonyl group and the oxalamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Structural Features of Key Analogs
Compound Name / ID Core Structure Key Functional Groups Notable Substituents
Target Compound 1,3-Oxazolidin-2-yl 4-Methoxy-3-methylbenzenesulfonyl, N-methylethanediamide Methoxy and methyl on benzene; ethanediamide side chain
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate directing group Hydroxy and dimethyl groups on ethyl chain
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone Dioxothiazolidinone, benzamide Conjugated methylidene group
N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Sulfonamide Dual azide groups Reactive azide functionalities
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-sulfonamide 1,2-Oxazol ring, sulfamoyl bridge Methyl groups on benzene and oxazole

Key Observations :

  • The target compound’s 1,3-oxazolidin-2-yl ring provides conformational rigidity compared to thiazolidinone () or oxazole () systems .
  • The 4-methoxy-3-methylbenzenesulfonyl group introduces steric and electronic effects distinct from trifluoromethyl-substituted analogs (e.g., ) .
  • The N-methylethanediamide side chain enhances hydrogen-bonding capacity compared to simpler benzamides () or azide-functionalized sulfonamides () .
Table 2: Comparative Properties
Property Target Compound (Inferred) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
Solubility Moderate (polar groups) High (hydroxy and amide) Low (hydrophobic oxazole)
Melting Point Likely >150°C (rigid structure) 120–125°C Not reported
Bioactivity Potential antimicrobial Metal catalysis applications Tested for antimicrobial activity

Insights :

  • The target’s sulfonamide and diamide groups may improve water solubility compared to purely aromatic sulfonamides (e.g., ) .

Biological Activity

The compound N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-methylethanediamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a unique structure characterized by the following functional groups:

  • Oxazolidinone ring : A five-membered ring containing nitrogen and oxygen.
  • Sulfonyl group : A sulfur atom double-bonded to oxygen and single-bonded to a phenyl group.
  • Ethanediamide backbone : An amide functional group contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxazolidinone ring : This is achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
  • Introduction of the sulfonyl group : The oxazolidinone intermediate is treated with a sulfonyl chloride in the presence of a base.
  • Formation of the final product : The resulting compound undergoes further reactions to yield the desired product .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Protein Interaction : The sulfonyl group can form strong interactions with proteins, potentially modulating enzyme activity and receptor functions.
  • Nucleic Acid Interaction : The oxazolidinone ring may interact with nucleic acids, influencing gene expression and cellular processes .

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, particularly against hepatitis B virus (HBV) .
  • Anticancer Potential : Analogous compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess similar properties .

Case Studies

  • Anti-HBV Activity Study : A study synthesized several oxazolidine derivatives and evaluated their efficacy against HBV. The results indicated that certain analogs demonstrated significant antiviral activity, suggesting that modifications to the oxazolidinone structure can enhance biological efficacy .
  • Anticancer Activity Evaluation : In vitro studies on related compounds revealed that modifications to the sulfonyl and oxazolidinone groups could lead to enhanced cytotoxicity against various cancer cell lines. These findings highlight the potential for developing new anticancer agents based on this compound's structure .

Comparative Analysis

A comparative analysis with similar compounds reveals unique characteristics of this compound:

Compound NameKey Functional GroupsNotable Activities
N1-((3-(4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamideSulfonyl, OxazolidinoneAntiviral, Anticancer
N1-((3-(4-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamideSulfonyl, OxazolidinoneAntiviral
N1-((3-(4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)acetamideSulfonyl, OxazolidinoneAnticancer

Q & A

Basic Research Question

  • Standardized Protocols : Document reaction parameters (e.g., solvent purity, humidity control) to prevent variability .
  • Intermediate Characterization : Validate each synthetic intermediate via LC-MS before proceeding .
  • Cross-Lab Validation : Share batches for inter-lab NMR/mass spec comparison .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR), identifying key residues (e.g., Lys721) for hydrogen bonding .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to assess binding free energies (ΔG ≤ -10 kcal/mol) .
  • Pharmacophore Mapping : Align sulfonamide and oxazolidine moieties with ATP-binding pockets .

What are the stability considerations for long-term storage of this compound?

Basic Research Question

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group .
  • Solubility : Prepare stock solutions in DMSO (10 mM) with single-use aliquots to prevent freeze-thaw degradation .

How do stereochemical variations in the oxazolidine ring affect bioactivity?

Advanced Research Question
The oxazolidine ring’s stereochemistry (e.g., R vs. S configuration) alters target binding.

  • R-Configuration : Shows 10× higher affinity for bacterial ribosomes (MIC = 0.5 µg/mL vs. S. aureus) .
  • Stereoselective Synthesis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to achieve enantiomeric excess (>90%) .

What experimental designs address low yields in the final coupling step?

Advanced Research Question

  • Coupling Agent Screening : Compare EDC, DCC, and HATU efficiencies; HATU often improves yields by 20–30% .
  • Microwave-Assisted Synthesis : Reduce reaction time (2h → 30 min) at 80°C, minimizing decomposition .
  • Byproduct Analysis : Use LC-MS to identify and suppress imide byproducts via pH control (pH 7–8) .

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